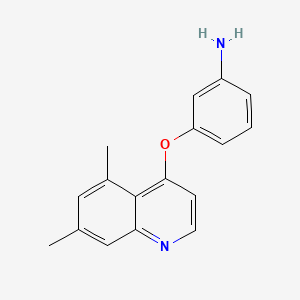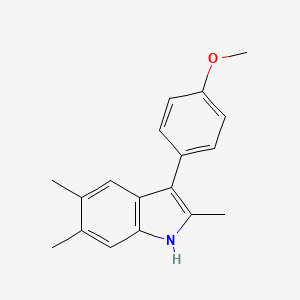
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-Indol ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht . Diese Verbindung weist eine Methoxyphenylgruppe auf, die an den Indol-Kern gebunden ist und ihre chemischen Eigenschaften und biologischen Aktivitäten beeinflussen kann.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-Indol umfasst in der Regel mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Friedel-Crafts-Acylierung eines Indol-Derivats, gefolgt von Methylierungs- und Methoxylierungsreaktionen . Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren wie Aluminiumchlorid (AlCl3) und Lösungsmitteln wie Dichlormethan (CH2Cl2).
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um Produkte mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-Indol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des Vorhandenseins des Indolrings, der reich an π-Elektronen ist, häufig.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 unter sauren oder neutralen Bedingungen.
Reduktion: LiAlH4 in trockenem Ether oder NaBH4 in Methanol.
Substitution: Halogenierung mit Brom (Br2) in Essigsäure.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole oder Amine liefern kann.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-Indol wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als antivirales, entzündungshemmendes und Antikrebsmittel.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs und Virusinfektionen.
Industrie: Einsatz bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-Indol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Es kann an verschiedene Rezeptoren und Enzyme binden, ihre Aktivität modulieren und zu therapeutischen Wirkungen führen. Beispielsweise sind Indol-Derivate dafür bekannt, mit Serotonin-Rezeptoren zu interagieren, die Neurotransmission beeinflussen und antidepressive Eigenschaften aufweisen .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoat
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilin
Einzigartigkeit
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-Indol ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Das Vorhandensein der Methoxygruppe erhöht seine Lipophilie, was möglicherweise seine Fähigkeit verbessert, biologische Membranen zu durchqueren und mit intrazellulären Zielstrukturen zu interagieren.
Eigenschaften
Molekularformel |
C18H19NO |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2,5,6-trimethyl-1H-indole |
InChI |
InChI=1S/C18H19NO/c1-11-9-16-17(10-12(11)2)19-13(3)18(16)14-5-7-15(20-4)8-6-14/h5-10,19H,1-4H3 |
InChI-Schlüssel |
IXYUVITVFPOFJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)NC(=C2C3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



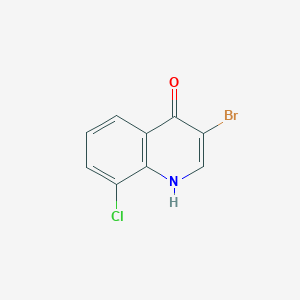
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)

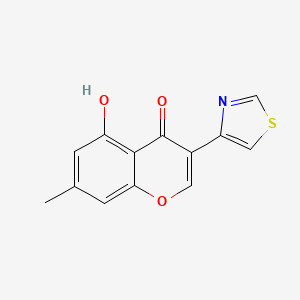
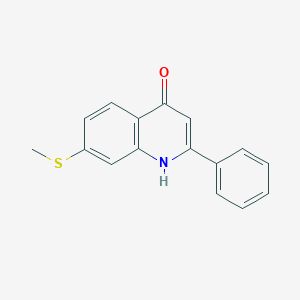
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)

![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
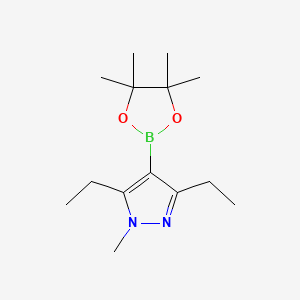
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)

